molecular formula C15H15ClN2O2S B2485570 (E)-4-chloro-N-ethyl-N'-(phenylsulfonyl)benzimidamide CAS No. 833437-28-8

(E)-4-chloro-N-ethyl-N'-(phenylsulfonyl)benzimidamide

Cat. No.: B2485570
CAS No.: 833437-28-8
M. Wt: 322.81
InChI Key: HBBUVIWOCMKKAR-UHFFFAOYSA-N
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Description

(E)-4-chloro-N-ethyl-N’-(phenylsulfonyl)benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of a chloro group, an ethyl group, and a phenylsulfonyl group in its structure suggests potential reactivity and functionality in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-chloro-N-ethyl-N’-(phenylsulfonyl)benzimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzimidamide and phenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-chlorobenzimidamide is reacted with phenylsulfonyl chloride in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-N-ethyl-N’-(phenylsulfonyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidamides.

Scientific Research Applications

Chemistry

(E)-4-chloro-N-ethyl-N’-(phenylsulfonyl)benzimidamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could be explored for binding affinity to various biological targets.

Medicine

The compound could be studied for its potential therapeutic applications, such as antimicrobial or anticancer properties. Its ability to interact with specific enzymes or receptors might be of interest in medicinal chemistry.

Industry

In industrial applications, (E)-4-chloro-N-ethyl-N’-(phenylsulfonyl)benzimidamide might be used in the production of specialty chemicals, polymers, or as a catalyst in certain chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-ethylbenzimidamide
  • N-ethyl-N’-(phenylsulfonyl)benzimidamide
  • 4-chloro-N-ethyl-N’-(methylsulfonyl)benzimidamide

Uniqueness

(E)-4-chloro-N-ethyl-N’-(phenylsulfonyl)benzimidamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the phenylsulfonyl group, in particular, distinguishes it from other similar compounds and may impart unique chemical and biological properties.

Properties

IUPAC Name

N-(benzenesulfonyl)-4-chloro-N'-ethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-2-17-15(12-8-10-13(16)11-9-12)18-21(19,20)14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBUVIWOCMKKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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